molecular formula C16H11Cl3N4O2 B10902790 N-(5-chloropyridin-2-yl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(5-chloropyridin-2-yl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10902790
M. Wt: 397.6 g/mol
InChI Key: UISPAXLRARFARH-UHFFFAOYSA-N
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Description

N~3~-(5-Chloro-2-pyridyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(5-chloro-2-pyridyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Chloropyridyl Group: The chloropyridyl group is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a chlorinating agent.

    Attachment of the Dichlorophenoxy Group: This step involves the reaction of the pyrazole intermediate with 2,4-dichlorophenol in the presence of a base to form the ether linkage.

    Formation of the Carboxamide Group: The final step includes the conversion of the carboxylic acid derivative to the carboxamide through an amidation reaction, typically using amine reagents and coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrazole moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N3-(5-chloro-2-pyridyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies may investigate its efficacy in treating various diseases, its pharmacokinetics, and its safety profile.

Industry

Industrially, the compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the creation of products with specific desired properties.

Mechanism of Action

The mechanism of action of N3-(5-chloro-2-pyridyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways depend on the specific application and the biological context. For instance, in antimicrobial applications, it may inhibit key enzymes essential for microbial survival.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(5-Chloro-2-pyridyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
  • N~3~-(5-Chloro-2-pyridyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate

Uniqueness

Compared to similar compounds, N3-(5-chloro-2-pyridyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for a wide range of modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H11Cl3N4O2

Molecular Weight

397.6 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H11Cl3N4O2/c17-10-1-3-14(12(19)7-10)25-9-23-6-5-13(22-23)16(24)21-15-4-2-11(18)8-20-15/h1-8H,9H2,(H,20,21,24)

InChI Key

UISPAXLRARFARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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